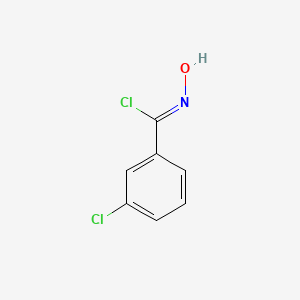

alpha,3-Dichlorobenzaldoxime

描述

Contextualization within Halogenated Benzaldoxime (B1666162) Systems

Alpha,3-Dichlorobenzaldoxime is a distinct member of the halogenated benzaldoxime family. These compounds are characterized by a benzene (B151609) ring substituted with both a dichloromethyl group and an oxime functional group (-CH=NOH). The presence of chlorine atoms on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. pressbooks.pub Halogens, being electronegative, withdraw electron density from the benzene ring through the inductive effect, which can impact the acidity of the oxime proton and the nucleophilicity of the oxime nitrogen. pressbooks.pub This electronic modulation is fundamental to the synthetic applications of halogenated benzaldoximes as precursors to a variety of heterocyclic compounds and other complex organic molecules.

Historical Development and Significance of Oxime Chemistry in Substituted Benzene Derivatives

The chemistry of oximes dates back to the 19th century, with their discovery marking a significant milestone in the development of organic chemistry. core.ac.uk Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). core.ac.uk This straightforward and efficient method has rendered oximes as versatile building blocks in organic synthesis. In the context of substituted benzene derivatives, the introduction of the oxime functionality provides a gateway to a multitude of chemical transformations. Notably, the Beckmann rearrangement of oximes offers a classic route to the synthesis of amides, which are foundational components of many biologically active molecules and polymers. The rich history of oxime chemistry underscores their enduring importance as key intermediates in the construction of complex molecular architectures.

Role of Positional Isomerism on Reactivity and Synthetic Utility within Dichlorobenzaldoxime Frameworks

Positional isomerism plays a crucial role in determining the chemical and physical properties of dichlorobenzaldoxime. alevelh2chemistry.com The relative positions of the two chlorine atoms on the benzene ring create a set of distinct isomers, each with a unique electronic and steric environment. alevelh2chemistry.comucalgary.ca For instance, the electronic effects of the chlorine atoms on the reactivity of the oxime group and the aromatic ring will vary depending on their ortho, meta, or para relationship to the aldoxime group. This, in turn, dictates the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.gov The synthetic utility of a specific dichlorobenzaldoxime isomer is therefore intrinsically linked to the substitution pattern on the benzene ring.

Table 1: Positional Isomers of Dichlorobenzaldoxime

| Isomer Name | Position of Chlorine Atoms |

| 2,3-Dichlorobenzaldoxime | 2,3 |

| 2,4-Dichlorobenzaldoxime | 2,4 |

| 2,5-Dichlorobenzaldoxime | 2,5 |

| 2,6-Dichlorobenzaldoxime (B1311563) | 2,6 |

| 3,4-Dichlorobenzaldoxime (B8813610) | 3,4 |

| 3,5-Dichlorobenzaldoxime | 3,5 |

| alpha,2-Dichlorobenzaldoxime | 2 |

| This compound | 3 |

| alpha,4-Dichlorobenzaldoxime | 4 |

Research Findings and Data

Detailed research into specific dichlorobenzaldoxime isomers reveals significant differences in their properties and reactivity.

Physicochemical Properties

The physical properties of dichlorobenzaldoxime isomers, such as melting point, boiling point, and solubility, are influenced by the substitution pattern. These differences arise from variations in intermolecular forces, molecular symmetry, and crystal packing efficiency.

Table 2: Physicochemical Properties of Selected Dichlorobenzaldoxime Isomers

| Property | This compound | 2,6-Dichlorobenzaldoxime | 3,4-Dichlorobenzaldoxime |

| Molecular Formula | C₇H₅Cl₂NO | C₇H₅Cl₂NO | C₇H₅Cl₂NO |

| Molecular Weight | 190.03 g/mol | 190.03 g/mol | 190.03 g/mol |

| Melting Point | Data not available | 133-137 °C google.com | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| CAS Number | 29203-59-6 chemsrc.com | 6575-03-7 | 5331-92-0 |

Note: Experimental data for this compound is limited in publicly available literature. The properties of related isomers are provided for comparison.

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of dichlorobenzaldoxime isomers. Each isomer exhibits a unique spectral fingerprint. hpst.cz

Infrared (IR) Spectroscopy: The IR spectrum of a dichlorobenzaldoxime will show characteristic absorption bands for the O-H stretch of the oxime (around 3300-3100 cm⁻¹), the C=N stretch (around 1680-1620 cm⁻¹), and C-Cl stretches in the fingerprint region. The exact positions of these bands can shift slightly depending on the electronic environment created by the chlorine substituents. hpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will reveal distinct signals for the aromatic protons and the oxime proton. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern, providing a clear method for distinguishing between isomers. ¹³C NMR spectroscopy will similarly show a unique set of signals for each carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will also be characteristic of the specific isomer, reflecting the relative strengths of the chemical bonds within the molecule.

Table 3: Anticipated Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons with complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). A singlet for the oxime proton (δ ~8-10 ppm). |

| ¹³C NMR | Signals for the seven carbon atoms, with chemical shifts influenced by the chlorine and oxime substituents. |

| IR | ν(O-H) ~3300-3100 cm⁻¹, ν(C=N) ~1650 cm⁻¹, ν(C-Cl) in the fingerprint region. |

| MS (EI) | Molecular ion (M⁺) peak at m/z 189/191/193 (due to chlorine isotopes). Characteristic fragmentation pattern. |

Structure

3D Structure

属性

CAS 编号 |

29203-59-6 |

|---|---|

分子式 |

C7H5Cl2NO |

分子量 |

190.02 g/mol |

IUPAC 名称 |

(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |

InChI 键 |

WQWDKLMCIBTGKV-JXMROGBWSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

手性 SMILES |

C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)Cl |

产品来源 |

United States |

Ii. Synthetic Methodologies for Alpha,3 Dichlorobenzaldoxime

Established Reaction Pathways for alpha,3-Dichlorobenzaldoxime Synthesis

A primary and straightforward method for synthesizing this compound is through the condensation reaction of 2,3-Dichlorobenzaldehyde (B127699) with hydroxylamine (B1172632). beilstein-journals.orgenvironmentclearance.nic.in This reaction is a classic example of oxime formation from an aldehyde.

The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2,3-Dichlorobenzaldehyde. This is typically followed by dehydration to yield the oxime. The reaction is often carried out in a suitable solvent, and the pH of the reaction medium can influence the reaction rate and yield. For instance, the synthesis of felodipine, a dihydropyridine (B1217469) derivative, involves the condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate. environmentclearance.nic.in Similarly, the synthesis of various pyridines can be achieved through the direct condensation of an aldehyde with ammonia (B1221849) or hydroxylamine. beilstein-journals.org

A specific example involves the reaction of 2-bromobenzaldehyde (B122850) with hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water, facilitated by sodium hydroxide, to produce the corresponding oxime. google.com

Table 1: Condensation Reaction Parameters

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,3-Dichlorobenzaldehyde, Hydroxylamine | Formic acid, Piperidine | Not specified | 60-65℃ | Monomethyl ester intermediate for Felodipine synthesis environmentclearance.nic.in |

This table showcases examples of condensation reactions for the formation of oximes from aldehydes, which is analogous to the synthesis of this compound.

Further research has explored various methods for the α-chlorination of carbonyl compounds, which can be conceptually applied to the synthesis of α-chlorooximes. organic-chemistry.org

The synthesis of dichlorobenzaldoximes can also be achieved by starting from other dichlorinated benzylic compounds. A patented process describes the preparation of 2,6-dichlorobenzaldoxime (B1311563) from 2,6-dichlorobenzal chloride or 2,6-dichlorobenzyl chloride by reaction with hydroxylamine in the presence of a strong mineral acid like concentrated sulfuric acid. google.com This method provides a direct, single-step synthesis with high yields. google.com The reaction temperature is typically maintained between 15°C and 70°C. google.com

Another related synthesis involves the preparation of 2,3-dichlorobenzaldehyde from 2,3-dichlorotoluene. google.com This aldehyde can then be used in condensation reactions as described previously. The process involves bromination of the toluene (B28343) derivative, followed by hydrolysis and oxidation to yield the aldehyde. google.com

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include the solvent system and the use of catalysts.

The choice of solvent can significantly impact the outcome of a chemical reaction. In the context of oxime formation and related reactions, various solvent systems have been investigated. For instance, in the synthesis of certain heterocyclic compounds, the solvent can play a combined role with the catalyst in determining the reaction's success. nih.gov The use of aqueous media has also been explored for certain halogenation reactions, offering an environmentally benign alternative. organic-chemistry.org In some multicomponent reactions, deep eutectic mixtures have been shown to be effective solvent systems. nih.gov

The solubility of reactants and intermediates in the chosen solvent system is a crucial factor. For example, benzal chloride is noted to be freely soluble in organic solvents like alcohol, ether, chloroform, and carbon tetrachloride but only slightly soluble in water. chemicalbook.com

Catalysis plays a central role in modern organic synthesis by increasing reaction rates and influencing selectivity. nih.gov In the context of oxime formation, both acid and base catalysis are commonly employed to accelerate the reaction between the aldehyde and hydroxylamine. The use of catalysts can also be crucial in preventing the formation of byproducts. nih.gov

Recent advancements have focused on the development of novel catalytic systems. For example, transition-metal catalysis has been extensively studied for various C-C and C-X bond-forming reactions. nih.govthermofisher.com While not directly applied to this compound in the reviewed literature, these catalytic principles could potentially be adapted. For instance, palladium-catalyzed reactions are known to tolerate a wide range of functional groups. thermofisher.com Furthermore, metal-free catalytic systems are gaining attention as environmentally friendly alternatives. mdpi.com In some cases, simple molecules like molecular iodine can act as effective catalysts. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dichlorobenzaldehyde |

| Hydroxylamine |

| Benzaldoxime (B1666162) |

| 2,6-Dichlorobenzaldoxime |

| 2,6-Dichlorobenzal chloride |

| 2,6-Dichlorobenzyl chloride |

| N-chlorosuccinimide |

| Benzohydroximoyl chloride |

| 2,3-Dichlorotoluene |

| Felodipine |

| Methyl acetoacetate |

| 2-Bromobenzaldehyde |

| Hydroxylamine hydrochloride |

| Sodium hydroxide |

| Sulfuric acid |

| Benzal chloride |

Stoichiometric Control and Temperature Regimes in Synthetic Protocols

The preparation of this compound typically begins with the synthesis of its precursor, 3-chlorobenzaldehyde (B42229) oxime. This is followed by the chlorination of the oxime to yield the final product. The precise control of stoichiometry and temperature at each stage is paramount to ensure high conversion rates and minimize the formation of byproducts.

The initial step involves the reaction of 3-chlorobenzaldehyde with hydroxylamine. A common method for this transformation is the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to neutralize the liberated hydrochloric acid. asianpubs.org Research has shown that for the synthesis of 3-chlorobenzaldoxime, an optimized molar ratio of 3-chlorobenzaldehyde to hydroxylamine hydrochloride to sodium carbonate is 1:1:1.5. asianpubs.org This slight excess of the base ensures the complete reaction of the starting materials. This reaction is typically carried out at room temperature, and efficient mixing, for instance through grinding, can lead to high yields in a short period. asianpubs.org

The subsequent step is the chlorination of the intermediate, 3-chlorobenzaldehyde oxime, to form this compound. This can be achieved using various chlorinating agents. For instance, the synthesis of a related compound, α-chlorobenzaldehyde oxime, is accomplished by treating benzaldehyde (B42025) oxime with chlorine in carbon tetrachloride at room temperature. prepchem.com Another approach involves the use of reagents like thionyl chloride or phosphorus pentachloride for the chlorination of other dichlorinated benzaldoxime precursors. The stoichiometry for this step is critical; a 1:1 molar ratio of the oxime to the chlorinating agent is theoretically required. However, in practice, a slight excess of the chlorinating agent may be used to ensure complete conversion, though this must be carefully controlled to prevent unwanted side reactions. The temperature for this chlorination step is generally kept low to moderate, often starting at cooler temperatures and gradually allowing the reaction to proceed at room temperature to control the exothermicity of the reaction. prepchem.com

The following table summarizes the key stoichiometric and temperature parameters for the synthesis of this compound:

| Step | Reactants | Stoichiometric Ratio (molar) | Temperature |

| 1. Oximation | 3-Chlorobenzaldehyde : Hydroxylamine Hydrochloride : Sodium Carbonate | 1 : 1 : 1.5 asianpubs.org | Room Temperature asianpubs.org |

| 2. Chlorination | 3-Chlorobenzaldehyde Oxime : Chlorine (or other chlorinating agent) | ~ 1 : 1 | Room Temperature prepchem.com |

Considerations for Scale-Up and Industrial Production Processes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The general principles of chemical process scale-up apply, with specific attention to the characteristics of the reactions involved in the synthesis of this compound. acs.org

A primary concern in scaling up chemical reactions is heat management. The oximation and particularly the chlorination steps can be exothermic. What is easily managed in a small laboratory flask can lead to a dangerous temperature increase in a large industrial reactor if not properly controlled. acs.org Therefore, efficient heat exchange systems and potentially the use of jacketed reactors are crucial for maintaining the optimal temperature regimes identified at the laboratory scale.

The choice of solvent is another critical factor in industrial production. While solvents like carbon tetrachloride have been used in laboratory syntheses, their toxicity and environmental impact make them less suitable for large-scale operations. prepchem.com The development of greener and safer solvent systems, or even solvent-free conditions where possible, is a key consideration. For instance, the use of biphasic reaction systems (e.g., n-hexane/water) has been explored for the scale-up of benzaldoxime synthesis, which can simplify product separation and solvent recycling. scispace.com

Stoichiometric control remains vital at an industrial scale. The precise addition of reactants, especially the highly reactive chlorinating agents, needs to be carefully controlled to maximize yield and minimize the formation of impurities, which can complicate purification processes. Automated dosing systems are often employed in industrial settings to ensure accuracy and reproducibility.

Purification of the final product at an industrial scale requires efficient and economical methods. While laboratory-scale purification might involve techniques like column chromatography, these are often not feasible for large quantities. Industrial purification methods such as crystallization, distillation (if the product is thermally stable), and extraction are more common. biobasedpress.eunih.gov The choice of method will depend on the physical properties of this compound and the nature of any impurities. The potential for continuous processing, as opposed to batch processing, should also be evaluated. Continuous flow reactors can offer better control over reaction parameters, improved safety, and potentially higher throughput for industrial-scale production of related oxime compounds. acs.org

The table below outlines key considerations for the industrial production of this compound:

| Consideration | Key Factors |

| Heat Management | Exothermicity of reactions, reactor design with efficient heat exchange. acs.org |

| Solvent Selection | Toxicity, environmental impact, cost, ease of recovery and recycling. scispace.com |

| Stoichiometric Control | Automated dosing systems for precise addition of reactants. |

| Purification | Feasibility of crystallization, distillation, or extraction for large quantities. biobasedpress.eunih.gov |

| Process Type | Evaluation of batch vs. continuous processing for improved control and efficiency. acs.org |

| Byproduct Management | Identification and handling of potential byproducts from side reactions. |

Iii. Reaction Mechanisms and Chemical Transformations of Alpha,3 Dichlorobenzaldoxime

Nucleophilic Substitution Reactions Involving Chlorine Substituents

The presence of two chlorine atoms, one on the benzylic alpha-carbon and another on the aromatic ring, provides two distinct sites for nucleophilic attack. The reactivity of these sites is governed by different mechanistic principles.

The chlorine atom at the alpha-position to the oxime group is analogous to an α-halo carbonyl compound, making it susceptible to nucleophilic substitution. spcmc.ac.in This reactivity is enhanced by the electron-withdrawing nature of the adjacent oxime group.

Displacement Reactions: The benzylic alpha-chlorine can be displaced by a variety of nucleophiles. Studies on analogous α-chlorooximes have demonstrated successful substitution with amines, nitrites, azides, and carbanions derived from active methylene (B1212753) compounds like diethyl malonate and acetylacetone. oup.combeilstein-journals.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon is chiral. rammohancollege.ac.in The presence of a base is often required to facilitate the reaction. beilstein-journals.org

Formation of Heterocycles: The reactivity of the alpha-chlorine is utilized in the synthesis of heterocyclic compounds. For instance, reaction with appropriate reagents can lead to the formation of isoxazoles. rsc.org

Table 1: Examples of Nucleophilic Substitution at the Alpha-Position of α-Chlorooximes

| Nucleophile | Product Type | Reference |

| Amines | α-Amino oximes | oup.com |

| Sodium Nitrite | α-Nitro oximes | oup.com |

| Sodium Azide | α-Azido oximes | oup.com |

| Diethyl Malonate | α-Substituted oximes | beilstein-journals.org |

This table is illustrative and based on the reactivity of analogous α-chlorooximes.

Nucleophilic aromatic substitution (SNAr) on the dichlorinated phenyl ring is also a possible transformation. byjus.commasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. byjus.com

Activating Effects: The oxime group, particularly when protonated or complexed, and the existing chlorine atom act as electron-withdrawing groups, which can facilitate nucleophilic attack on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com

Reaction Conditions: SNAr reactions typically require strong nucleophiles and may necessitate elevated temperatures. nih.gov The position of substitution (ortho or para to the activating group) is crucial for the reaction to proceed efficiently. masterorganicchemistry.com

Isomerization and Rearrangement Processes of the Oxime Moiety

The oxime group itself is a dynamic functional group, capable of undergoing both stereochemical changes and significant structural rearrangements.

Like other oximes, alpha,3-Dichlorobenzaldoxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. acs.orgtsijournals.com

Isomer Stability and Interconversion: The relative stability of the E and Z isomers is influenced by steric and electronic factors. Interconversion between the isomers can be achieved under various conditions, including acid catalysis, heat, or photochemical irradiation. researchgate.netgoogle.comnih.gov Acid-catalyzed isomerization often proceeds through protonation of the oxime nitrogen, which lowers the barrier to rotation around the C=N bond. nih.gov It has been shown that treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer complex. google.com

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orglscollege.ac.in

Mechanism: The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemtube3d.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion. wikipedia.org Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com For aldoximes like this compound, the rearrangement would lead to a primary amide. wikipedia.org

Catalysts and Conditions: A variety of acidic reagents can catalyze the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and phosphorus pentachloride. wikipedia.orglscollege.ac.in The choice of catalyst can influence the reaction outcome and may lead to competing fragmentation reactions. lscollege.ac.in

Table 2: Key Steps in the Beckmann Rearrangement

| Step | Description |

| 1 | Protonation of the oxime hydroxyl group. masterorganicchemistry.com |

| 2 | Concerted migration of the anti-periplanar group to nitrogen with loss of water. wikipedia.org |

| 3 | Formation of a nitrilium ion intermediate. wikipedia.org |

| 4 | Attack by water on the nitrilium ion. |

| 5 | Tautomerization to the final amide product. |

Oxidation and Reduction Chemistry of the Oxime and Aromatic System

The oxime group and the aromatic system of this compound can undergo both oxidation and reduction reactions. libretexts.orgkhanacademy.orglibretexts.org

Oxidation: Oxidation of the oxime group can lead to the corresponding nitrile oxide or, under harsher conditions, cleavage to the parent aldehyde or carboxylic acid. acs.org The aromatic ring can also be oxidized, though this typically requires strong oxidizing agents and may lead to degradation of the molecule.

Reduction: The oxime group can be reduced to the corresponding hydroxylamine (B1172632) or further to the primary amine. youtube.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is a milder agent. youtube.com The choice of reducing agent can allow for selective reduction of the oxime in the presence of other functional groups. youtube.com Catalytic hydrogenation can also be employed for the reduction of the oxime and potentially the aromatic ring under more forcing conditions.

Addition and Cycloaddition Reactions of the C=N Double Bond

The C=N double bond in this compound is a key functional group that dictates its participation in addition and, most notably, cycloaddition reactions. While direct addition across the C=N bond is possible, its most significant application in this class of reactions involves its role as a precursor to a 1,3-dipole, which then readily undergoes cycloaddition.

The primary pathway for cycloaddition involves the in-situ generation of a nitrile oxide. core.ac.uk Base-mediated dehydrochlorination of this compound (3-chlorobenzohydroximoyl chloride) yields the highly reactive 3-chlorophenylnitrile oxide. This species is an electron-rich 1,3-dipole, making it an ideal substrate for [3+2] dipolar cycloaddition reactions with various electron-deficient alkenes and alkynes, known as dipolarophiles. nih.govsinica.edu.tw

This transformation is a powerful method for synthesizing five-membered heterocyclic rings. core.ac.uksmu.edu For instance, the reaction of 3-chlorophenylnitrile oxide, generated from this compound, with unsaturated substrates leads to the regioselective formation of isoxazole (B147169) derivatives. core.ac.uk The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. core.ac.uk

A key example is the oxidative cycloaddition of (E)-3-chlorobenzaldehyde oxime, which proceeds through an alpha-chloro intermediate, with an enaminone to produce a highly substituted isoxazole in excellent yield. core.ac.uk

| Reactant | Reagent | Dipolarophile | Product | Yield (%) | Reference |

| (E)-3-chlorobenzaldehyde oxime | [Hydroxy(tosyloxy)iodo]benzene | (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 1-(3-(3-Chlorophenyl)isoxazol-4-yl)ethan-1-one | 97 | core.ac.uk |

This table showcases the synthesis of a substituted isoxazole, a reaction that proceeds via an this compound intermediate.

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound is significantly influenced by the presence of acids or bases, leading to distinct and synthetically useful transformations.

Base-Catalyzed Transformations

The most prominent base-catalyzed reaction of this compound is its conversion into 3-chlorophenylnitrile oxide. core.ac.uk This elimination reaction, specifically a dehydrochlorination, is readily achieved using common bases. The alpha-proton is acidic due to the electron-withdrawing nature of the adjacent C=N bond and the chlorine atom, facilitating its removal by a base. This is followed by the expulsion of the chloride ion to form the nitrile oxide. core.ac.uk This transformation is a cornerstone of its use in 1,3-dipolar cycloaddition chemistry.

| Substrate | Base | Transformation | Product | Reference |

| This compound | Triethylamine (B128534) or Sodium Carbonate | Dehydrochlorination | 3-Chlorophenylnitrile Oxide | core.ac.uk |

Acid-Catalyzed Transformations

Under acidic conditions, oximes and their derivatives can undergo several transformations, primarily hydrolysis and rearrangement.

Acid-Catalyzed Hydrolysis: The oxime functional group is susceptible to hydrolysis in the presence of an aqueous acid, which cleaves the C=N bond to regenerate the corresponding aldehyde and hydroxylamine. copernicus.orglibretexts.org The mechanism involves the initial protonation of the oxime's nitrogen or oxygen atom, which enhances the electrophilicity of the carbon atom. libretexts.orgrsc.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which, after proton transfers and elimination of hydroxylamine, yields 3-chlorobenzaldehyde (B42229). youtube.com This reaction is essentially the reverse of the oxime formation process. google.com

Beckmann Rearrangement: A classic acid-catalyzed reaction for oximes is the Beckmann rearrangement. While typically associated with ketoximes, aldoximes can also undergo this rearrangement under specific acidic conditions (e.g., using reagents like sulfuric acid, phosphorus pentachloride, or thionyl chloride). The reaction involves the protonation of the hydroxyl group, followed by its departure as water and a concurrent migration of the group anti-periplanar to the leaving group. For an aldoxime like this compound, the migrating group is the aryl ring, which would lead to the formation of a nitrilium ion intermediate. Subsequent hydration would yield an N-substituted amide, specifically N-(3-chlorophenyl)formamide.

| Substrate | Condition | Transformation | Major Product |

| This compound | Aqueous Acid (e.g., H₂SO₄/H₂O), Heat | Hydrolysis | 3-Chlorobenzaldehyde |

| This compound | Strong Acid (e.g., PCl₅, SOCl₂) | Beckmann Rearrangement | N-(3-chlorophenyl)formamide |

Iv. Derivatization Strategies and Analogue Synthesis of Alpha,3 Dichlorobenzaldoxime

Functionalization of the Oxime Hydroxyl Group

The hydroxyl group of the oxime moiety is a prime target for functionalization, offering a straightforward route to introduce a wide variety of substituents. These modifications can significantly impact the molecule's steric and electronic profile.

O-alkylation and O-acylation introduce new carbon-based groups to the oxygen atom of the oxime. These reactions are typically achieved under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic oximate anion, which then reacts with an alkylating or acylating agent.

O-Alkylation: The synthesis of O-alkylated derivatives of benzaldoximes is a well-established process. For instance, the O-alkylation of dichlorobenzaldoxime isomers has been reported. In a related example, 3,4-dichlorobenzaldoxime (B8813610) was O-alkylated using β-diethylaminoethyl chloride in refluxing toluene (B28343). dss.go.th This general methodology can be applied to alpha,3-dichlorobenzaldoxime. The reaction proceeds by treating the oxime with a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another alkylating agent. nih.gov A heteropolyacid-catalyzed O-alkylation of various oximes with alcohols in dimethyl carbonate has also been described as a green and efficient method. rsc.org

O-Acylation: Acylation of the oxime hydroxyl group can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. These reactions are generally high-yielding and proceed under mild conditions. The resulting O-acyl oximes can serve as valuable intermediates themselves or as the final target compounds. A facile method for the esterification of oximes utilizes N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org

Table 1: Representative O-Alkylation and O-Acylation Reactions for Benzaldoxime (B1666162) Scaffolds

| Reagent/Catalyst | Reaction Type | Product Class | General Yields |

| Alkyl Halide / Base | O-Alkylation | O-Alkyl Benzaldoximes | Moderate to High |

| Acyl Chloride / Base | O-Acylation | O-Acyl Benzaldoximes | High |

| Alcohol / H₃PW₁₂O₄₀ | O-Alkylation | O-Alkyl Benzaldoximes | High |

| Carboxylic Acid / EDCI, DMAP | O-Acylation | O-Acyl Benzaldoximes | High |

This table presents generalized data for benzaldoxime derivatization; specific yields for this compound may vary.

The oxime hydroxyl group can be converted into a sulfonate ester by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, typically in the presence of a base like pyridine. These O-sulfonyl derivatives are of interest not only as potential bioactive molecules but also as versatile synthetic intermediates. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The synthesis of arylsulfonates from phenol (B47542) derivatives and sulfonyl chlorides is a well-documented, high-yielding process that can be adapted for oximes. researchgate.net Furthermore, the direct synthesis of sulfonamides from sulfonic acids or their salts under microwave irradiation offers a robust method for creating related derivatives. organic-chemistry.org

Modifications of the Aromatic Ring System

The dichlorinated benzene (B151609) ring offers opportunities for further functionalization, either by leveraging the existing halogen substituent or by introducing new groups through electrophilic substitution.

The chlorine atom at the 3-position of the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions are fundamental in modern organic synthesis, including the production of agrochemicals and pharmaceuticals. nih.govresearchgate.net

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a new aryl, heteroaryl, or alkyl group at the 3-position. chemie-brunschwig.ch

Heck-Mizoroki Reaction: Coupling with an alkene under palladium catalysis can append a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, results in the formation of an alkynyl-substituted benzene ring.

The efficiency of these couplings depends on the choice of catalyst, ligands, base, and reaction conditions. rsc.orguwindsor.ca The presence of the alpha-chloroaldoxime group may influence the catalytic cycle, but the general applicability of these methods to aryl chlorides makes them highly relevant for derivatizing this compound. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the 3-Chloro Position

| Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck-Mizoroki | R-CH=CH₂ | C-C (Aryl-Vinyl) |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) |

| C-O Coupling | R-OH | C-O (Aryl-Ether) |

This table outlines potential reactions based on established palladium catalysis methodologies.

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The existing substituents—the chloro group and the alpha-chloroaldoxime group—are both deactivating and ortho-, para-directing. masterorganicchemistry.com However, the alpha-chloroaldoxime group is sterically bulky. Therefore, incoming electrophiles are expected to preferentially substitute at the positions least sterically hindered and electronically favored. The most likely positions for substitution would be C-4 and C-6. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the strongly deactivated nature of the ring may limit the effectiveness of these reactions. libretexts.orgpressbooks.pub

The precise regioselectivity would need to be determined empirically, as it results from a combination of the electronic and steric effects of the two existing deactivating groups.

Transformations at the Benzylic Alpha-Position

The alpha-carbon, bearing a chlorine atom, is a benzylic position, which typically exhibits enhanced reactivity. masterorganicchemistry.com The alpha-chloro substituent is a leaving group, making this site susceptible to nucleophilic substitution reactions. Treatment of this compound with various nucleophiles could lead to the displacement of the alpha-chlorine, introducing a range of new functionalities.

Potential nucleophiles could include:

Alkoxides or phenoxides to form alpha-ethers.

Thiolates to form alpha-thioethers.

Amines to form alpha-amino derivatives.

Cyanide to introduce a nitrile group.

The reaction conditions would need to be carefully controlled to avoid competing reactions at the oxime or aromatic ring. The choice of solvent and base would be critical in directing the regioselectivity of the transformation. Benzylic oxidation is another common transformation for alkylbenzenes, though in this case, the alpha-position is already partially oxidized with the chloro and oxime functionalities. masterorganicchemistry.com

Substitution of the Alpha-Chlorine for Other Functional Groups

The chlorine atom at the alpha-position of this compound is an effective leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position, significantly altering the molecule's steric and electronic properties.

Nucleophilic substitution reactions at the alpha-carbon are a cornerstone for creating analogues. A range of nucleophiles, including alkoxides, thiolates, and cyanides, can be employed to displace the alpha-chlorine. For instance, reaction with sodium methoxide (B1231860) (NaOMe) would yield the corresponding alpha-methoxy derivative. The reaction conditions for such substitutions typically involve a polar solvent and may require heating to proceed at an optimal rate. The choice of solvent and temperature can be critical in managing potential side reactions, such as elimination.

Detailed research findings on analogous alpha-chloro oximes demonstrate the viability of these transformations. While specific examples for the alpha,3-dichloro isomer are not extensively documented in readily available literature, the principles of nucleophilic substitution on alpha-halo oximes are well-established. The table below illustrates potential substitution reactions based on this established reactivity.

Table 1: Representative Nucleophilic Substitution Reactions at the Alpha-Position

| Nucleophile | Reagent Example | Product Functional Group | Potential Product Name |

|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | Methoxy | alpha-Methoxy-3-chlorobenzaldoxime |

| Thiophenolate | Sodium Thiophenolate (NaSPh) | Phenylthio | alpha-(Phenylthio)-3-chlorobenzaldoxime |

| Cyanide | Sodium Cyanide (NaCN) | Cyano | alpha-Cyano-3-chlorobenzaldoxime |

Formation of Alpha-Amino Derivatives and Related Species

The synthesis of alpha-amino derivatives from this compound is a valuable strategy for creating analogues with potential applications in medicinal chemistry, as the alpha-amino acid substructure is a key pharmacophore. The primary method for this transformation is the nucleophilic substitution of the alpha-chlorine with ammonia (B1221849) or primary/secondary amines.

This reaction, a form of amination, typically proceeds by treating the alpha-chloro oxime with an excess of the amine in a suitable solvent. The use of excess amine is often necessary to neutralize the hydrogen chloride byproduct generated during the reaction. Alternatively, a non-nucleophilic base can be added to the reaction mixture for the same purpose. This approach leads to the formation of alpha-amino, alpha-alkylamino, or alpha-dialkylamino benzaldoximes. The synthesis of related species, such as alpha-hydrazino or alpha-hydroxylamino derivatives, can be achieved using hydrazine (B178648) or hydroxylamine (B1172632) as the nucleophile, respectively.

While direct synthesis from this compound is a plausible route, alternative multi-step syntheses like the Strecker amino acid synthesis provide a general method for producing alpha-amino acids from aldehydes. masterorganicchemistry.comlibretexts.org In a related context, the conversion of alpha-keto acids via reductive amination is another established pathway to alpha-amino acids. libretexts.org The direct conversion of alpha-chloro oximes to alpha-amino derivatives, such as α[15N]amino-2,6-dichlorobenzaldoxime, has been documented in the literature, underscoring the feasibility of this synthetic approach. cdnsciencepub.com

Table 2: Synthesis of Alpha-Amino and Related Derivatives

| Reagent | Product Functional Group | Potential Product Name |

|---|---|---|

| Ammonia (NH₃) | Primary Amine | alpha-Amino-3-chlorobenzaldoxime |

| Methylamine (CH₃NH₂) | Secondary Amine | alpha-(Methylamino)-3-chlorobenzaldoxime |

| Hydrazine (N₂H₄) | Hydrazino | alpha-Hydrazino-3-chlorobenzaldoxime |

The resulting alpha-amino oxime derivatives are versatile intermediates themselves, with the potential for further modification at both the amino and oxime functionalities.

Synthesis of Heterocyclic Compounds Incorporating the Benzaldoxime Scaffold

The benzaldoxime scaffold of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The oxime functional group can be transformed into a nitrile oxide, a highly reactive 1,3-dipole, which can then undergo cycloaddition reactions to form five-membered rings. core.ac.uk

A prominent example is the synthesis of isoxazoles. Oxidation of an aldoxime, such as a dichlorobenzaldoxime isomer, with reagents like hypervalent iodine compounds, generates a nitrile oxide in situ. core.ac.uk This intermediate readily reacts with alkynes or alkenes via a 1,3-dipolar cycloaddition to yield substituted isoxazoles or isoxazolines, respectively. This method is efficient and proceeds under mild conditions, often at room temperature. core.ac.uk For instance, the reaction of (E)-2,6-dichlorobenzaldoxime with an alkyne in the presence of an oxidizing agent affords the corresponding 3-(2,6-dichlorophenyl)isoxazole derivative in high yield. core.ac.uk This strategy is broadly applicable and provides a powerful tool for constructing complex heterocyclic systems.

Beyond isoxazole (B147169) synthesis, the reactive nature of the alpha-chloro oxime can be harnessed for other cyclization reactions. Depending on the reagents and reaction conditions, the molecule can be guided towards the formation of other ring systems. For example, intramolecular reactions could potentially lead to the formation of benzisoxazole or other fused heterocyclic structures. The synthesis of diverse heterocyclic compounds, such as quinazolines, triazoles, and thiazoles, often involves multi-step sequences starting from functionalized aromatic precursors. nih.govnih.govbas.bg The derivatization of the this compound scaffold provides entry into these synthetic pathways.

Table 3: Heterocyclic Synthesis from Benzaldoxime Precursors

| Reaction Type | Reagents | Heterocyclic Product |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Oxidizing Agent, Alkyne | Isoxazole |

| 1,3-Dipolar Cycloaddition | Oxidizing Agent, Alkene | Isoxazoline (B3343090) |

These synthetic strategies highlight the utility of this compound as a building block for creating a wide range of novel heterocyclic compounds with potential for further chemical and biological investigation.

V. Computational and Theoretical Investigations of Alpha,3 Dichlorobenzaldoxime

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to characterizing the electronic nature of a molecule. These studies reveal how electrons are distributed, which parts of the molecule are reactive, and how the molecule will interact with light.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including the energies and shapes of molecular orbitals and the distribution of charge across the molecule. scispace.comredalyc.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govscispace.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. This information helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will react with other chemical species. researchgate.net For alpha,3-Dichlorobenzaldoxime, calculations would likely show significant negative charge on the oxygen and nitrogen atoms of the oxime group and on the chlorine atoms, while the carbon atom of the C=N bond would be relatively electrophilic.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is illustrative of typical DFT calculation results and is presented for educational purposes.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap (ΔE) | 5.62 eV |

| Dipole Moment | 2.15 D |

The carbon-nitrogen double bond (C=N) in oximes like this compound restricts rotation, leading to the possibility of geometric isomerism. studymind.co.uk These isomers are designated as E (entgegen, opposite) and Z (zusammen, together), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond. For this compound, the isomers are defined by the spatial relationship between the 3-chlorophenyl group and the hydroxyl (-OH) group relative to the C=N double bond.

Computational methods, particularly DFT, are employed to determine the geometric structures of these isomers and to calculate their relative thermodynamic stabilities. nih.gov By optimizing the geometry of both the E and Z forms, their total electronic energies can be calculated. The isomer with the lower energy is predicted to be the more stable and, therefore, the more abundant isomer at equilibrium. Such studies on similar oxime-containing compounds have shown that energy differences can be subtle, but are often sufficient to favor one isomer over the other. researchgate.net

Table 2: Calculated Relative Stability of E/Z Isomers of this compound Note: The following data is hypothetical and for illustrative purposes.

| Isomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| E-isomer | 0.5 | 30% |

| Z-isomer | 0.0 | 70% |

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm a molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This predicted spectrum is often compared with an experimental spectrum to help assign the observed absorption bands to specific molecular vibrations.

NMR Spectroscopy: Theoretical chemical shifts (δ) for NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value by referencing a standard compound (e.g., tetramethylsilane). The predicted NMR spectrum can be instrumental in assigning peaks in an experimental spectrum, especially for complex molecules or for distinguishing between isomers.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data Note: This table presents plausible data for illustrative purposes.

| Spectroscopic Parameter | Hypothetical Experimental Value | Predicted Calculated Value |

|---|---|---|

| IR Frequency (C=N stretch) | 1655 cm⁻¹ | 1662 cm⁻¹ |

| IR Frequency (O-H stretch) | 3310 cm⁻¹ | 3325 cm⁻¹ |

| ¹H NMR Chemical Shift (CH=N) | δ 8.15 ppm | δ 8.21 ppm |

| ¹³C NMR Chemical Shift (C=N) | δ 149.7 ppm | δ 150.5 ppm |

Mechanistic Elucidation through Computational Chemistry

Beyond static molecular properties, computational chemistry can map out the energetic landscape of chemical reactions, providing a deeper understanding of reaction mechanisms.

A key reaction involving this compound is its formation from 3-chlorobenzaldehyde (B42229) and hydroxylamine (B1172632). Computational methods can be used to investigate the mechanism of this condensation reaction. A critical part of this investigation is locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products.

Transition state analysis involves optimizing the geometry of the TS and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a crucial factor that determines the rate of the reaction. The structure of the transition state itself provides a snapshot of the bond-breaking and bond-forming processes, offering fundamental mechanistic insights. organic-chemistry.org For example, in oxime formation, calculations can clarify the sequence of nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by proton transfers and dehydration. masterorganicchemistry.com

Table 4: Illustrative Transition State Data for the Rate-Determining Step of Oxime Formation Note: The following data is hypothetical and for illustrative purposes.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Dehydration of Carbinolamine Intermediate | Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -5.8 |

To gain a comprehensive understanding of a synthetic pathway, a complete reaction energy profile can be calculated. This profile maps the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate the nature and strength of its intermolecular interactions, which are crucial for understanding its physical properties, crystal packing, and interactions with biological targets.

The structure of this compound, featuring a dichlorinated benzene (B151609) ring and an oxime group, allows for a variety of intermolecular forces:

Halogen Bonding: The chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. Studies on other halogenated aromatic systems have demonstrated the significance of these interactions in determining crystal structures and molecular assemblies. mdpi.commdpi.com

Hydrogen Bonding: The hydroxyl group of the oxime is a classic hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are among the strongest non-covalent forces and would play a significant role in the compound's condensed-phase behavior.

π-π Stacking: The aromatic benzene ring can interact with the rings of adjacent molecules through π-π stacking, a common feature in aromatic compounds that contributes to crystal lattice stability. nih.gov

MD simulations of a system containing multiple this compound molecules would involve defining a force field—a set of parameters that describes the potential energy of the atoms. The simulation would then calculate the trajectories of all atoms over a specific period, allowing for the analysis of preferred molecular orientations and the quantification of interaction energies. For example, the interaction energies for different types of non-covalent bonds in halogenated aromatic molecules can be accurately quantified using computational methods. nih.govucl.ac.uk These simulations can reveal how the interplay of these different forces dictates the macroscopic properties of the substance.

To illustrate the potential findings from such a simulation, the following interactive table presents hypothetical interaction energies that could be calculated for dimers of this compound in different orientations.

| Interaction Type | Dominant Forces | Estimated Interaction Energy (kcal/mol) | Key Contributing Atoms |

|---|---|---|---|

| Head-to-Tail | Hydrogen Bonding, Dipole-Dipole | -7.5 to -9.0 | O-H···N (oxime to oxime) |

| Parallel Stacked | π-π Stacking, Dispersion | -4.0 to -6.0 | Benzene Ring ↔ Benzene Ring |

| Halogen-Bonded | Halogen Bonding, Dispersion | -2.5 to -4.0 | C-Cl···N/O |

| T-shaped | C-H···π, Dispersion | -2.0 to -3.5 | Ring C-H ↔ Ring Face |

Establishment of Quantitative Structure-Reactivity Relationships (QSAR) from a Theoretical Standpoint

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.govresearchgate.net Establishing a QSAR model from a theoretical standpoint for this compound and its analogues would be a systematic process aimed at predicting their activity without the need for extensive empirical testing. This is particularly valuable in fields like drug discovery and toxicology. mdpi.comnih.gov

The theoretical establishment of a QSAR model involves several key steps:

Data Set Selection: A diverse set of structurally related compounds (e.g., various substituted benzaldoximes) with experimentally measured biological activity (e.g., enzyme inhibition, toxicity) is required.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values, known as molecular descriptors, are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure. Relevant categories for this compound would include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (reflecting electronic reactivity).

Steric/Topological Descriptors: Molecular weight, molecular volume, connectivity indices, shape indices (e.g., ETA_Shape_P). tandfonline.com

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule behaves in biological systems. nih.gov

Quantum Topological Molecular Similarity (QTMS) Descriptors: These can provide a more detailed description of the electron density distribution. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical relationship is established between the calculated descriptors (independent variables) and the biological activity (dependent variable). The goal is to select a small subset of descriptors that best predicts the activity.

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done by splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive performance on compounds not used in its creation). nih.govresearchgate.net

For a hypothetical QSAR study on a series of dichlorobenzaldoxime derivatives aimed at predicting their antifungal activity, the resulting model might take a form like:

log(1/IC50) = c0 + c1(logP) + c2(Dipole Moment) - c3*(LUMO Energy)

Where IC50 is the concentration required for 50% inhibition, and c0, c1, c2, c3 are coefficients determined by the regression analysis. This equation would suggest that activity increases with hydrophobicity and dipole moment, but decreases with the energy of the lowest unoccupied molecular orbital.

The following interactive table provides an example of a dataset that could be used to develop such a QSAR model.

| Compound | Substituents | logP (Hydrophobicity) | Dipole Moment (Debye) | LUMO Energy (eV) | Observed Activity log(1/IC50) |

|---|---|---|---|---|---|

| 1 | H | 1.55 | 2.10 | -0.95 | 4.30 |

| 2 | 4-Cl | 2.26 | 1.85 | -1.15 | 4.85 |

| 3 | 3,4-diCl | 2.97 | 1.98 | -1.30 | 5.40 |

| 4 | alpha,3-diCl | 2.60 | 2.45 | -1.25 | 5.25 |

| 5 | 4-NO2 | 1.50 | 3.50 | -2.10 | 4.10 |

Such theoretical models are invaluable for guiding the synthesis of new compounds with potentially enhanced activities and for understanding the underlying mechanisms of action. tandfonline.com

Vi. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and electronic environment of hydrogen and carbon atoms in alpha,3-Dichlorobenzaldoxime.

The ¹H NMR spectrum is predicted to display distinct signals for the oxime proton (-NOH), the imidoyl proton (-CH=N), and the four protons on the substituted benzene (B151609) ring. The oxime proton typically appears as a broad singlet in the downfield region. The imidoyl proton is also expected to be a singlet, with its chemical shift influenced by the electronegative chlorine and nitrogen atoms. The aromatic region would feature a complex pattern of four protons. Based on the known effects of a chloro-substituent, the proton at position 2 (ortho to the C=NCl group) would be the most deshielded, followed by the proton at position 6.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. chemconnections.org The imidoyl carbon (-C=NCl) is expected to resonate at a characteristic downfield position. The six aromatic carbons would appear in the typical range for benzene derivatives, with their specific shifts determined by the electronic effects of the two chlorine substituents and the imidoyl group. The carbon atom bonded to the chlorine at position 3 (C3) and the carbon atom bonded to the imidoyl group (C1) would be readily identifiable. beilstein-journals.org

Predicted NMR Data for this compound

The following data are predicted values based on spectroscopic principles and data from analogous compounds.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -NO H | 8.5 - 9.5 (s, br) | - |

| -C H=NCl | 8.0 - 8.4 (s) | 145 - 150 |

| Aromatic C1 | - | 133 - 137 |

| Aromatic C2 | 7.8 - 8.0 (d) | 128 - 131 |

| Aromatic C3 | - | 134 - 138 |

| Aromatic C4 | 7.4 - 7.6 (t) | 129 - 132 |

| Aromatic C5 | 7.3 - 7.5 (d) | 125 - 128 |

| Aromatic C6 | 7.6 - 7.8 (d) | 127 - 130 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show cross-peaks connecting the aromatic protons H4, H5, and H6, confirming their positions relative to each other on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link each aromatic proton signal (H2, H4, H5, H6) to its corresponding carbon signal (C2, C4, C5, C6), and the imidoyl proton signal to the imidoyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

The imidoyl proton showing correlations to the aromatic carbons C1, C2, and C6.

The aromatic proton H2 showing correlations to C1, C3, and C4.

The aromatic proton H4 showing correlations to C2, C3, and C6. These long-range correlations provide the final pieces of the structural puzzle, connecting the imidoyl group to the correct position on the 3-chlorinated benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy. For this compound (C₇H₅Cl₂NO), HRMS would be used to confirm its elemental formula. The calculated exact mass of the molecular ion is 188.9749 Da. An experimental HRMS measurement matching this value would provide strong evidence for the proposed formula. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the molecular ion) to generate a fragmentation pattern. wikipedia.org This pattern provides valuable structural information. libretexts.orgchemguide.co.uk The fragmentation of the this compound molecular ion (m/z 189 for ³⁵Cl isotope) would likely proceed through several key pathways, including the loss of small neutral molecules or radicals. libretexts.org

Predicted MS/MS Fragmentation Data for this compound

The following data are predicted values based on established fragmentation principles.

Interactive Table: Predicted Key Fragments in MS/MS Analysis

| Predicted m/z (for ³⁵Cl) | Proposed Lost Fragment | Proposed Fragment Structure |

| 172 | •OH | [C₇H₄Cl₂N]⁺ |

| 153 | HCl | [C₇H₄ClNO]⁺• |

| 138 | •NOH, Cl | [C₇H₄Cl]⁺ |

| 124 | •Cl, •NOH | [C₇H₅NO]⁺• |

| 111 | CCl=NOH | [C₆H₄Cl]⁺ |

| 75 | C₇H₄ClNO | [CH=NOH]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. chemicalbook.com The resulting spectrum provides a molecular "fingerprint" and identifies the functional groups present. docbrown.info

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its specific functional groups. The O-H stretching vibration of the oxime group is typically observed as a broad band. cdnsciencepub.com The C=N (imine) and N-O stretching vibrations also produce characteristic peaks. chemicalbook.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the C-Cl bonds will exhibit strong absorptions in the fingerprint region of the spectrum. Raman spectroscopy would provide complementary vibrational data, particularly for the more symmetric and less polar bonds.

Predicted Infrared (IR) Absorption Bands for this compound

The following data are predicted values based on characteristic group frequencies.

Interactive Table: Predicted IR Frequencies and Vibrational Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3400 (broad) | O-H stretch (oxime) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1620 - 1660 | C=N stretch (imine) |

| 1450 - 1600 | Aromatic C=C ring stretch |

| 930 - 960 | N-O stretch |

| 1000 - 1200 | In-plane aromatic C-H bend |

| 680 - 850 | Out-of-plane aromatic C-H bend |

| 600 - 800 | C-Cl stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. researchgate.net By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is generated. researchgate.net The analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.net This provides an unambiguous determination of the molecule's solid-state conformation and the packing of molecules within the crystal lattice. researchgate.net

For this compound, a successful single-crystal X-ray diffraction experiment would yield definitive information on the stereochemistry of the oxime group (E/Z configuration), the conformation of the dichlorophenyl ring relative to the oxime moiety, and intermolecular interactions such as hydrogen bonding or halogen bonding that dictate the crystal packing.

As of the latest literature surveys, specific crystallographic data for this compound has not been published. However, a typical crystallographic data table for such a compound would include the parameters listed below.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₅Cl₂NO |

| Formula Weight | The mass of one mole of the compound. | Data not available |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the crystal lattice. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | Data not available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available |

Advanced Surface-Sensitive Techniques (e.g., XPS, ISS) for Interfacial Studies

Advanced surface-sensitive techniques are crucial for analyzing the elemental composition and chemical environment of the outermost layers of a material. nih.govresearchgate.net These methods are particularly valuable for studying thin films, surface contamination, or the interaction of the compound with other materials at an interface.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS irradiates a sample with X-rays, causing the emission of core-level electrons. researchgate.net The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. researchgate.net The binding energy is characteristic of the element and its chemical state (oxidation state and local bonding environment). researchgate.net For this compound, XPS could provide the elemental composition of the surface and detailed information on the chemical states of carbon, nitrogen, oxygen, and particularly the two distinct chlorine atoms (one on the aromatic ring and one at the alpha position).

Ion Scattering Spectroscopy (ISS): ISS is an even more surface-sensitive technique, providing information exclusively about the top monolayer of atoms. researchgate.net It involves directing a beam of low-energy noble gas ions (like He⁺ or Ar⁺) at the surface and measuring the energy of the scattered ions. researchgate.net The energy loss is dependent on the mass of the surface atoms from which the ions scattered, allowing for elemental identification of the very top atomic layer. researchgate.net

Detailed research findings from XPS or ISS analyses specifically for this compound are not currently available in the public domain. A hypothetical XPS analysis would yield data similar to that presented in the table below.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtainable for this compound |

|---|---|---|---|

| Carbon | C 1s | ~284-288 | Differentiation of aromatic C-C/C-H, C-Cl, and C=N bonds. |

| Nitrogen | N 1s | ~399-401 | Chemical state of the oxime nitrogen. |

| Oxygen | O 1s | ~531-533 | Chemical state of the oxime oxygen. |

| Chlorine | Cl 2p | ~198-202 | Differentiation between the aromatic C-Cl and the aliphatic C-Cl environments. |

Chromatographic Techniques for Purity Assessment and Mixture Resolution (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for separating components of a mixture and for assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for the identification and quantification of substances. chemsrc.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. thermofisher.com The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, leading to identification through fragmentation patterns. thermofisher.com GC-MS would be a suitable method to assess the purity of this compound and to identify any volatile impurities or isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is suited for a wider range of compounds, including those that are non-volatile or thermally labile. chemsrc.com Separation occurs in a liquid mobile phase based on the analyte's interaction with a solid stationary phase. chemsrc.com The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection. nih.gov A precursor ion corresponding to the mass of the target analyte is selected, fragmented, and the resulting product ions are detected. nih.gov This technique is invaluable for resolving complex mixtures and quantifying the analyte in various matrices. chemsrc.com

| Parameter | Example Value/Description |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Retention Time (RT) | Data not available |

| Key Mass Fragments (m/z) | Data not available (would include molecular ion and characteristic fragments) |

| Parameter | Example Value/Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Precursor Ion [M+H]⁺ or [M-H]⁻ | Data not available |

| Product Ions | Data not available (fragments resulting from collision-induced dissociation) |

| Retention Time (RT) | Data not available |

Vii. Environmental Fate and Degradation Pathways of Alpha,3 Dichlorobenzaldoxime

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For alpha,3-Dichlorobenzaldoxime, the key abiotic degradation pathways are likely to be photolysis, hydrolysis, and oxidation.

Photolysis, or degradation by sunlight, is a significant environmental fate process for many organic compounds. The presence of a chromophore, in this case, the dichlorinated benzene (B151609) ring, suggests that this compound may be susceptible to photolytic transformation. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent cleavage of chemical bonds.

For chlorinated aromatic compounds, photolysis can proceed through several mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or photosubstitution, where a chlorine atom is replaced by another functional group, such as a hydroxyl group. The specific photoproducts formed would depend on the environmental matrix (e.g., water, soil surface) and the presence of photosensitizers.

Table 1: Potential Photolytic Transformation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom. | alpha-Chloro-3-hydroxybenzaldoxime, 3-Chlorobenzaldoxime |

| Photosubstitution | Replacement of a chlorine atom with a hydroxyl group. | alpha-Chloro-3-hydroxybenzaldoxime |

| Isomerization | Rearrangement of the oxime group (e.g., syn-anti isomerization). | (Z)-alpha,3-Dichlorobenzaldoxime |

| Photooxidation | Reaction with photochemically generated reactive oxygen species. | Chlorinated benzoic acids, Ring cleavage products |

Note: The products listed are hypothetical and based on known reactions of similar compounds.

Hydrolysis is the reaction of a compound with water. The stability of the oxime functional group in this compound to hydrolysis is a key factor in its environmental persistence. Generally, oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine (B1172632), particularly under acidic or basic conditions.

The rate of hydrolysis is influenced by pH and temperature. For this compound, hydrolysis would likely yield 3-chlorobenzaldehyde (B42229) and hydroxylamine. The presence of two chlorine atoms on the benzene ring may influence the rate of this reaction through electronic effects.

Oxidative degradation in the environment is primarily driven by reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters and can also be present in soils. iastate.edu Advanced oxidation processes (AOPs) are a key mechanism for the degradation of many organic pollutants. iastate.edu

The benzene ring of this compound is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. iastate.edu These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization to carbon dioxide, water, and inorganic chlorides. The oxime group can also be a site for oxidative attack.

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a critical pathway for the removal of organic pollutants from the environment. The biodegradability of this compound will depend on the ability of microbial enzymes to recognize and transform its structure.

Chlorinated aromatic compounds can be notoriously recalcitrant to biodegradation. However, various microbial strains have been shown to degrade chlorinated benzenes and phenols. The initial steps in the biodegradation of such compounds often involve dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent cleavage.

The oxime group can also be subject to microbial transformation. For instance, some microorganisms can hydrolyze oximes to the corresponding carbonyl compounds or reduce them to amines. The specific metabolic pathways and the extent of degradation will depend on the microbial communities present and the environmental conditions.

Identification and Characterization of Environmental Transformation Products and Intermediates

The identification of transformation products is essential for a complete understanding of the environmental fate of a compound, as some degradation products can be more toxic or persistent than the parent compound. iastate.edu For this compound, a range of transformation products can be anticipated from the abiotic and biotic degradation pathways discussed.

Table 2: Potential Environmental Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products |

| Photolysis | 3-Chlorobenzaldoxime, alpha-Chloro-3-hydroxybenzaldoxime, Chlorinated benzoic acids |

| Hydrolysis | 3-Chlorobenzaldehyde, Hydroxylamine |

| Oxidation | Hydroxylated derivatives of this compound, Ring cleavage products |